REACTION_CXSMILES
|
C=C.[C:3]1(C)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH2:8]=[CH:3][CH2:4][CH3:5].[CH2:8]=[CH:3][CH2:4][CH2:5][CH2:6][CH3:7]
|
Name
|
stainless steel
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
CrCl3(bis-(2-diethylphosphino-ethyl)-amine)
|
Quantity
|
0.0044 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an addition funnel, gas inlet valve and a magnetic stirrer bar
|
Type
|
ADDITION
|
Details
|
to mix with the MAO solution
|
Type
|
TEMPERATURE
|
Details
|
by cooling the autoclave to 0° C.
|
Type
|
CUSTOM
|
Details
|
The gas released was collected
|
Type
|
CUSTOM
|
Details
|
was quenched with ethanol
|
Type
|
ADDITION
|
Details
|
was added as a GC internal standard
|
Name
|
|
Type
|
product
|
Smiles
|
C(C[*:2])[*:1]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.063 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.04 g |
Name
|
|
Type
|
product
|
Smiles
|
C=CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |